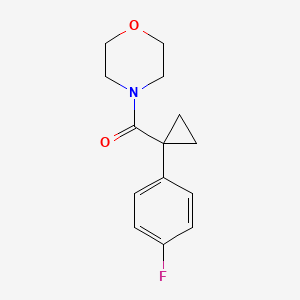

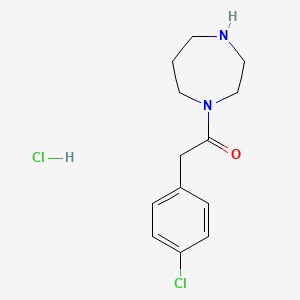

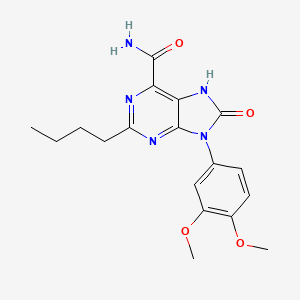

![molecular formula C16H19N3OS B2648417 N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide CAS No. 940984-11-2](/img/structure/B2648417.png)

N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to create compounds for treating human diseases . The interest in this structure is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed .Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its three-dimensional structure. The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación

Vascular Endothelial Growth Factor Receptor-2 Inhibition

One significant area of application is in the development of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis. Borzilleri et al. (2006) discovered that substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, which share structural motifs with the compound , act as potent and selective inhibitors of VEGFR-2 kinase activity. This finding is critical for cancer research, as inhibiting angiogenesis can potentially starve tumors of their blood supply, slowing or stopping their growth (Borzilleri et al., 2006).

Cytotoxic Activity in Cancer Research

In another study, Adhami et al. (2014) synthesized novel cyclic systems based on [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. These derivatives demonstrated significant cytotoxic activity against various human cancer cell lines, including breast and prostate cancer cells. The study indicates the potential of such compounds in developing new anticancer agents (Adhami et al., 2014).

Histone Deacetylase Inhibition for Cancer Therapy

Zhou et al. (2008) described the synthesis and biological evaluation of a compound structurally related to the one , showcasing its role as an isotype-selective histone deacetylase (HDAC) inhibitor. By selectively inhibiting HDACs, this compound induces cancer cell apoptosis and arrests the cell cycle, highlighting its therapeutic potential in cancer treatment (Zhou et al., 2008).

Chemical Sensor Development

Research by Hajiaghababaei et al. (2016) utilized a compound closely related to "N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide" for developing a chromium ion selective electrode. This application is crucial for environmental monitoring and industrial process control, showcasing the compound's utility beyond biomedical applications (Hajiaghababaei et al., 2016).

Antimicrobial and Antitumor Studies

Studies on zinc(II) complexes with pyridine thiazole derivatives, which are structurally related to the compound , have shown promising antimicrobial and antitumor activities. Such research opens new avenues for developing therapeutic agents against infectious diseases and cancer (Xun-Zhong et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-12-14(11-19-9-5-6-10-19)21-16(17-12)18-15(20)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDIGHLCXDRFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)CN3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

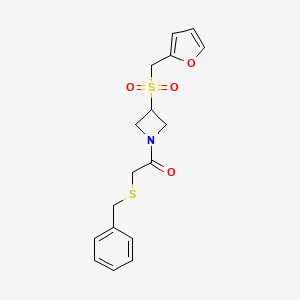

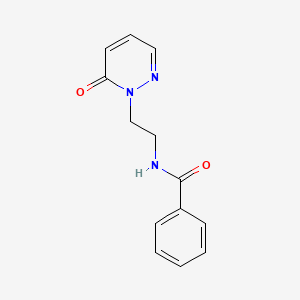

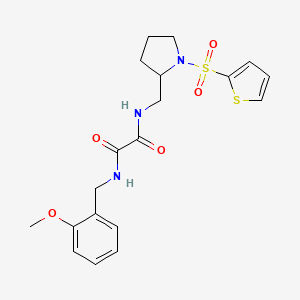

![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)

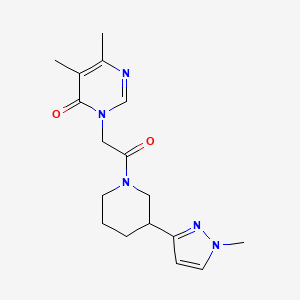

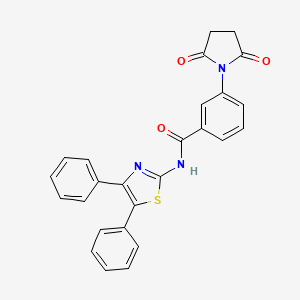

![methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2648344.png)

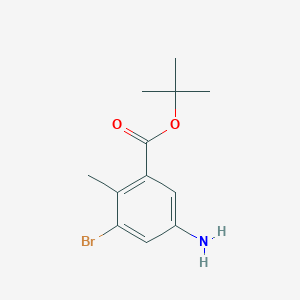

![ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648353.png)

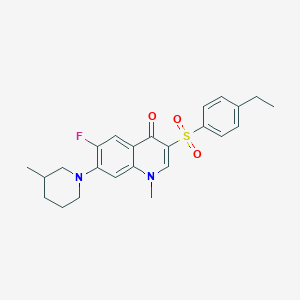

![5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2648354.png)